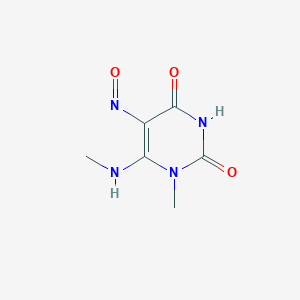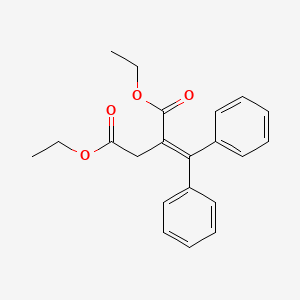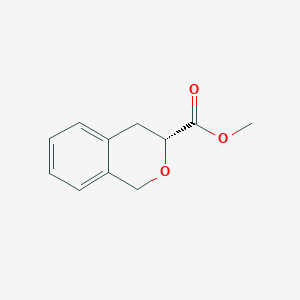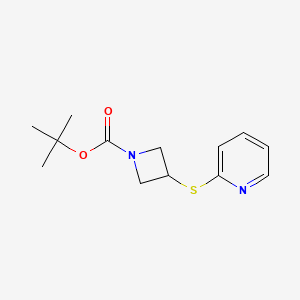![molecular formula C12H10ClNO2S B14010816 [(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid CAS No. 5443-01-6](/img/structure/B14010816.png)
[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- typically involves the reaction of 7-chloro-3-methyl-4-quinoline with acetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and environmentally friendly procedures. These methods are designed to ensure high yield and purity of the final product. The use of advanced techniques such as microwave irradiation and the employment of specific reagents can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- 7-chloro-4-quinolinol
- 7-chloro-3-methylquinoline
Uniqueness
What sets acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- apart from these similar compounds is its unique thioether linkage, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
5443-01-6 |
|---|---|
Fórmula molecular |
C12H10ClNO2S |
Peso molecular |
267.73 g/mol |
Nombre IUPAC |
2-(7-chloro-3-methylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-5-14-10-4-8(13)2-3-9(10)12(7)17-6-11(15)16/h2-5H,6H2,1H3,(H,15,16) |
Clave InChI |
PSLQZFKHPIRPMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=C(C=CC2=C1SCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


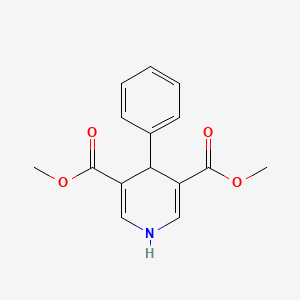

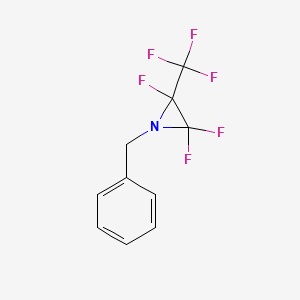
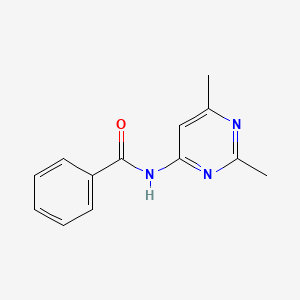
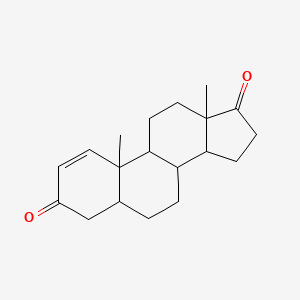
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
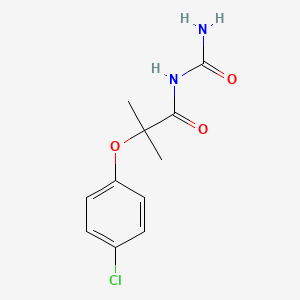
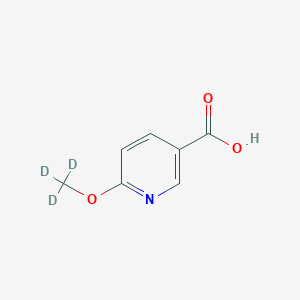
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
